Hydrophobicity Benchmark: LogP Comparison Against Mono- and Shorter-Chain Enynes
Dodec-1-en-8-yne exhibits a calculated LogP of 3.9264, which quantitatively distinguishes it from both mono-functional analogs and shorter-chain enynes [1]. This value falls between the higher LogP of terminal alkynes like 1-dodecyne (LogP ~5.78) [2] and the lower LogP of the shorter enyne dec-1-en-8-yne (LogP 3.1462) . The difference of approximately 0.8 log units compared to the dec- analog translates to a nearly 6.3-fold difference in octanol-water partition coefficient, directly impacting solubility profiles and phase-transfer behavior in synthetic applications.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.9264 |
| Comparator Or Baseline | Dec-1-en-8-yne (LogP 3.1462); 1-Dodecyne (LogP ~5.78); 1-Dodecene (LogP ~4.7032) |
| Quantified Difference | Dodec-1-en-8-yne is 0.78 log units more hydrophobic than Dec-1-en-8-yne; 1.85 log units less hydrophobic than 1-Dodecyne |
| Conditions | Computed values from authoritative databases; LogP calculated via standard algorithms (ChemSrc, PubChem) |
Why This Matters
The intermediate LogP value of dodec-1-en-8-yne enables balanced solubility in organic solvents while retaining sufficient hydrophobicity for applications requiring lipophilic character, such as membrane partitioning or non-polar matrix interactions.
- [1] ChemSrc. dodec-1-en-8-yne Physical and Chemical Properties. CAS 197901-17-0. Retrieved April 2026. View Source
- [2] ChemSrc. 1-Dodecyne Physical and Chemical Properties. CAS 765-03-7. Retrieved April 2026. View Source
